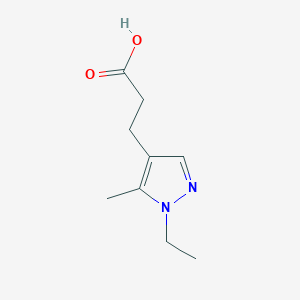

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(1-ethyl-5-methylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-11-7(2)8(6-10-11)4-5-9(12)13/h6H,3-5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPSKMSZVMRVIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization. One common method involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form the intermediate 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research has indicated that derivatives of pyrazole compounds, including 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid, exhibit significant anti-inflammatory activity. A study focused on the synthesis and biological evaluation of similar compounds demonstrated their potential as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring could enhance anti-inflammatory effects while reducing side effects .

Case Study: Inhibition of COX Enzymes

A series of novel analogs were synthesized and tested for their COX inhibitory activities. The study found that certain modifications to the pyrazole moiety resulted in compounds with improved potency against COX enzymes, suggesting a viable pathway for developing new anti-inflammatory drugs .

Agricultural Applications

2.1 Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Pyrazole derivatives have shown promise as herbicides due to their ability to inhibit specific plant growth pathways. Research indicates that this compound can disrupt the biosynthesis of essential plant hormones, leading to effective weed control without harming crops .

Case Study: Field Trials

Field trials conducted with formulations containing this compound demonstrated significant reductions in weed populations while maintaining crop yields. The results indicated a favorable safety profile for non-target species, highlighting its potential as an environmentally friendly herbicide .

Material Science

3.1 Polymer Synthesis

In material science, this compound has been utilized as a monomer in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer chains, resulting in materials with enhanced thermal stability and mechanical properties.

Data Table: Properties of Polymers Synthesized with Pyrazole Derivatives

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Comments |

|---|---|---|---|

| Pyrazole-based Polymer | 250 | 70 | High thermal resistance |

| Standard Polymer | 200 | 50 | Lower performance |

Mechanism of Action

The mechanism of action of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid with structurally analogous pyrazole and pyrazolo-pyridinone derivatives.

Key Observations:

Fluorinated substituents (e.g., difluoromethyl, trifluoromethyl) in analogs improve metabolic stability and lipophilicity, which are advantageous in drug design .

Hydrogen Bonding and Solubility :

- The carboxylic acid group in all compounds enables hydrogen bonding, influencing crystal packing and solubility. Fluorinated analogs may exhibit reduced aqueous solubility due to hydrophobic fluorine atoms but enhanced membrane permeability .

Synthetic Accessibility: The discontinued status of the target compound contrasts with the commercial availability of fluorinated analogs, suggesting that the latter’s synthetic routes (e.g., cyclocondensation with malononitrile or ethyl cyanoacetate in 1,4-dioxane ) are more optimized.

Biological Relevance: Pyrazolo-pyridinone derivatives are explored as kinase inhibitors or anti-cancer agents, whereas simpler pyrazole-carboxylic acids are often intermediates in medicinal chemistry .

Research Findings and Implications

- Hydrogen-Bonding Networks : The carboxylic acid group in the target compound can form dimeric hydrogen bonds in the solid state, a feature critical for crystal engineering and supramolecular assembly .

- Fluorination Effects: Fluorinated analogs demonstrate enhanced thermal stability and resistance to enzymatic degradation compared to non-fluorinated derivatives, making them more viable for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid, and how can purity be optimized?

- Methodology : Cyclocondensation of ethyl acetoacetate with appropriate hydrazines (e.g., substituted phenylhydrazines) followed by hydrolysis under basic conditions (e.g., NaOH/EtOH) is a common approach. For purity optimization, recrystallization using ethanol/water mixtures (70:30 v/v) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is effective. Purity validation via HPLC (≥95%) with a C18 column and UV detection at 254 nm is recommended .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- 1H NMR : Look for signals corresponding to the ethyl group (δ 1.2–1.4 ppm, triplet for CH3; δ 4.0–4.2 ppm, quartet for CH2), pyrazole protons (δ 7.2–7.5 ppm for aromatic protons), and carboxylic acid proton (δ 12–13 ppm, broad).

- 13C NMR : Confirm the carboxylic acid carbon (δ ~170–175 ppm) and pyrazole carbons (δ 140–160 ppm).

- IR : Strong absorption at ~2500–3000 cm⁻¹ (O-H stretch of COOH) and ~1680 cm⁻¹ (C=O stretch). Compare with reference spectra of structurally similar pyrazole derivatives .

Q. What analytical methods are suitable for assessing purity and stability under varying storage conditions?

- Methodology : Use HPLC with a polar embedded column (e.g., Zorbax SB-C18) and mobile phase (acetonitrile:0.1% TFA in water) for purity analysis. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic sampling. Monitor degradation products via LC-MS and quantify using validated calibration curves .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure of this compound be analyzed to predict supramolecular interactions?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement) reveals hydrogen-bonding motifs. Graph set analysis (e.g., Etter’s rules) identifies patterns like for dimeric carboxylic acid interactions. Pair distribution function (PDF) analysis of powder XRD data can supplement SCXRD for amorphous regions .

Q. What computational approaches (e.g., DFT) are effective for modeling the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p) basis set) optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Solvent effects (e.g., water) are modeled using the polarizable continuum model (PCM). Fukui indices predict electrophilic/nucleophilic sites for reaction planning .

Q. How do structural modifications (e.g., substituent variations on the pyrazole ring) influence bioactivity in enzyme inhibition assays?

- Methodology : Synthesize analogs via Suzuki-Miyaura coupling (for aryl substituents) or alkylation (for ethyl/methyl groups). Test inhibitory activity against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays. Correlate IC50 values with steric/electronic parameters (Hammett constants, logP) via QSAR modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.